![molecular formula C25H18N6O10 B12465150 N,N'-[methanediylbis(oxybenzene-2,1-diyl)]bis(2,4-dinitroaniline)](/img/structure/B12465150.png)
N,N'-[methanediylbis(oxybenzene-2,1-diyl)]bis(2,4-dinitroaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{2-[(2,4-DINITROPHENYL)AMINO]PHENOXYMETHOXY}PHENYL)-2,4-DINITROANILINE is a complex organic compound characterized by the presence of multiple nitro groups and aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{2-[(2,4-DINITROPHENYL)AMINO]PHENOXYMETHOXY}PHENYL)-2,4-DINITROANILINE typically involves multiple steps, starting with the nitration of aniline derivatives to introduce nitro groups. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid to achieve nitration. Subsequent steps may involve the coupling of the nitrated intermediates with other aromatic compounds through reactions such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), is common to ensure the purity of the final product .
化学反応の分析
Types of Reactions
N-(2-{2-[(2,4-DINITROPHENYL)AMINO]PHENOXYMETHOXY}PHENYL)-2,4-DINITROANILINE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Substitution reagents: Halogens, sulfonic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings .
科学的研究の応用
N-(2-{2-[(2,4-DINITROPHENYL)AMINO]PHENOXYMETHOXY}PHENYL)-2,4-DINITROANILINE has several applications in scientific research:
作用機序
The mechanism by which N-(2-{2-[(2,4-DINITROPHENYL)AMINO]PHENOXYMETHOXY}PHENYL)-2,4-DINITROANILINE exerts its effects involves interactions with various molecular targets. The nitro groups and aromatic rings allow it to participate in electron transfer reactions and form stable complexes with proteins and other biomolecules. These interactions can modulate enzyme activity and affect cellular processes .
類似化合物との比較
Similar Compounds
2,4-Dinitrophenylhydrazine: Known for its use in the detection of carbonyl compounds.
2,4-Dinitrodiphenylamine: Used as a chromogenic chemosensor and in the study of organic reactions.
Uniqueness
N-(2-{2-[(2,4-DINITROPHENYL)AMINO]PHENOXYMETHOXY}PHENYL)-2,4-DINITROANILINE is unique due to its complex structure, which combines multiple nitro groups and aromatic rings, providing it with distinct chemical properties and a wide range of applications in various scientific fields .
特性
分子式 |
C25H18N6O10 |
|---|---|
分子量 |
562.4 g/mol |
IUPAC名 |
N-[2-[[2-(2,4-dinitroanilino)phenoxy]methoxy]phenyl]-2,4-dinitroaniline |
InChI |
InChI=1S/C25H18N6O10/c32-28(33)16-9-11-18(22(13-16)30(36)37)26-20-5-1-3-7-24(20)40-15-41-25-8-4-2-6-21(25)27-19-12-10-17(29(34)35)14-23(19)31(38)39/h1-14,26-27H,15H2 |
InChIキー |
FABMVQCKAKZQNV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OCOC3=CC=CC=C3NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


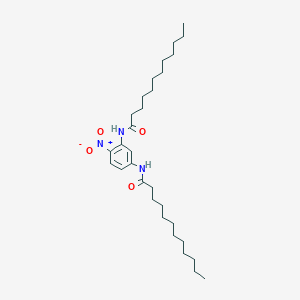
![N-(3,4-dichlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12465093.png)
![2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12465095.png)
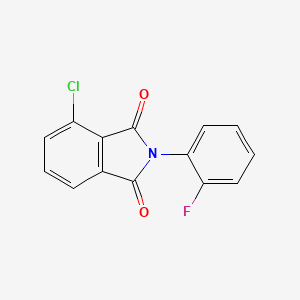
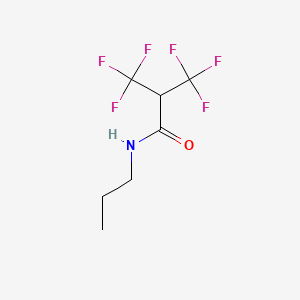
![2-[3-Hydroxy-4-[2-[3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12465114.png)
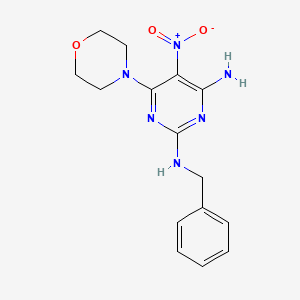
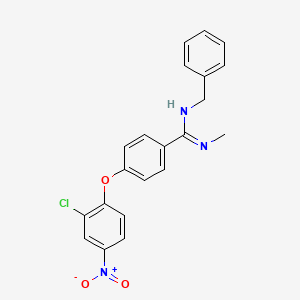


![2-({[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-hydroxybenzoic acid](/img/structure/B12465163.png)
![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methoxyphenyl)glycinamide](/img/structure/B12465165.png)
![2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12465171.png)
![N-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12465179.png)
